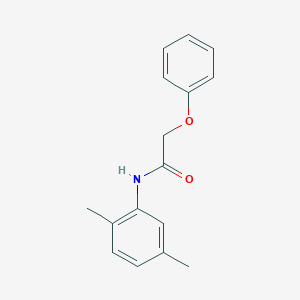

N-(2,5-dimethylphenyl)-2-phenoxyacetamide

Overview

Description

N-(2,5-dimethylphenyl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to an acetamide moiety, with a 2,5-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-phenoxyacetamide typically involves the reaction of 2,5-dimethylaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,5-dimethylaniline+phenoxyacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Phenoxy radicals and corresponding oxidized products.

Reduction: N-(2,5-dimethylphenyl)-2-phenoxyethylamine.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-phenoxyacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy group can enhance the compound’s ability to penetrate cell membranes, while the amide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

N-(2,5-dimethylphenyl)acetamide: Lacks the phenoxy group, which may reduce its biological activity.

2-phenoxyacetamide: Lacks the 2,5-dimethylphenyl group, which may affect its chemical reactivity and biological properties.

N-(2,5-dimethylphenyl)-2-chloroacetamide:

Uniqueness

N-(2,5-dimethylphenyl)-2-phenoxyacetamide is unique due to the presence of both the phenoxy and 2,5-dimethylphenyl groups. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

N-(2,5-dimethylphenyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of monoamine oxidases (MAOs) and α-glucosidase. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the acylation of 2-phenoxyacetic acid with 2,5-dimethylphenylamine. The reaction conditions and purification methods can significantly influence the yield and purity of the final product.

Inhibition of Monoamine Oxidases

Monoamine oxidases (MAOs) are critical enzymes involved in the metabolism of neurotransmitters. Inhibitors of MAOs have therapeutic potential in treating depression and other neurological disorders.

- Research Findings : A study synthesized various 2-phenoxyacetamide analogues, including this compound, and evaluated their inhibitory potencies against MAO-A and MAO-B. The results indicated that certain analogues exhibited significant inhibitory activity with IC50 values in the low micromolar range. For example, compound 21 showed an IC50 of 0.018 μM for MAO-A and 0.07 μM for MAO-B, highlighting the potential efficacy of these compounds as selective MAO inhibitors .

| Compound | IC50 (MAO-A) | IC50 (MAO-B) |

|---|---|---|

| 21 | 0.018 μM | 0.07 μM |

| 12 | 4.0 μM | 980 μM |

| 22 | 0.094 μM | 0.164 μM |

| 25 | 0.068 μM | 0.176 μM |

Table 1: Inhibitory Potency of Selected Compounds Against MAO Enzymes

α-Glucosidase Inhibition

Another area of interest is the inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism that is a target for diabetes treatment.

- Case Study : A recent study explored a series of α-glucosidase inhibitors based on a phenoxyacetamide framework. Among these, a derivative demonstrated an IC50 value of 2.11 μM against α-glucosidase, significantly more potent than established inhibitors like Acarbose (IC50 = 327 μM) . This suggests that this compound or its derivatives could be promising candidates for managing type 2 diabetes.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition.

- Monoamine Oxidase Inhibition : The binding affinity to MAOs suggests that this compound may stabilize the enzyme in an inactive form, thereby preventing the breakdown of neurotransmitters such as serotonin and dopamine.

- α-Glucosidase Inhibition : Kinetic studies indicate that some derivatives act as non-competitive inhibitors, which could provide a therapeutic advantage by reducing postprandial blood glucose levels without competing with substrate binding .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-8-9-13(2)15(10-12)17-16(18)11-19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBCNEZMGLJKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273195 | |

| Record name | N-(2,5-Dimethylphenyl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303792-44-1 | |

| Record name | N-(2,5-Dimethylphenyl)-2-phenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303792-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethylphenyl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.